molecular formula C15H8F2O2 B12951860 2-(Difluoromethyl)anthracene-9,10-dione

2-(Difluoromethyl)anthracene-9,10-dione

Cat. No.: B12951860
M. Wt: 258.22 g/mol
InChI Key: MANHDUNSCSYALY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)anthracene-9,10-dione is a fluorinated derivative of anthracene-9,10-dione (anthraquinone), characterized by a difluoromethyl (-CF₂H) substituent at the 2-position of the anthraquinone scaffold. Anthraquinone derivatives are renowned for their diverse applications in pharmaceuticals, dyes, and materials science, owing to their planar aromatic structure and redox-active properties . The introduction of fluorine atoms into organic molecules often enhances metabolic stability, lipophilicity, and binding affinity due to fluorine’s strong electronegativity and small atomic radius.

Properties

Molecular Formula

C15H8F2O2

Molecular Weight

258.22 g/mol

IUPAC Name

2-(difluoromethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H8F2O2/c16-15(17)8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7,15H

InChI Key

MANHDUNSCSYALY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)anthracene-9,10-dione typically involves the introduction of a difluoromethyl group to the anthracene-9,10-dione core. One common method is the reaction of anthracene-9,10-dione with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)anthracene-9,10-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroxyanthracene compounds .

Scientific Research Applications

2-(Difluoromethyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s photophysical properties can be exploited in photodynamic therapy and imaging applications .

Comparison with Similar Compounds

Anticancer Activity

  • Aminoanthraquinones: Derivatives with aminoalkyl chains (e.g., 2-(butylamino)anthracene-9,10-dione) show potent cytotoxicity against MCF-7 (IC₅₀ = 1.1 µg/mL) and Hep-G2 (IC₅₀ = 1.2 µg/mL) cell lines .
  • Hydroxy-Substituted Derivatives : 1-Hydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione displays moderate antitumor activity, likely through intercalation or topoisomerase inhibition .
  • Fluorinated Derivatives : While specific data for 2-(difluoromethyl)anthracene-9,10-dione is unavailable, trifluoromethyl analogues are hypothesized to improve DNA binding via enhanced hydrophobic interactions .

DNA Intercalation

  • Substituent Position: Anthraquinones substituted at C1/C4 (e.g., mitoxantrone) intercalate DNA in a classical mode, while C2/C6 derivatives (e.g., 2,6-diaminoanthraquinones) adopt a threading mode, reducing dissociation rates by ~10-fold .
  • Fluorine Effects : The difluoromethyl group at C2 may sterically hinder classical intercalation, favoring groove-binding or alternative mechanisms .

Structural and Spectroscopic Comparisons

  • NMR and IR Signatures: Fluorinated anthraquinones exhibit distinct ¹⁹F NMR shifts (e.g., δ = 62.36 ppm for trifluoromethyl derivatives) and IR stretches (e.g., 1321 cm⁻¹ for C-F bonds) .
  • UV-Vis Absorption: Substitution at C2 shifts λₘₐₓ compared to C1/C4 derivatives. For example, 1-hydroxy-2-aryl anthraquinones absorb at λₘₐₓ = 400–500 nm, while mitoxantrone shows λₘₐₓ = 610 nm .

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